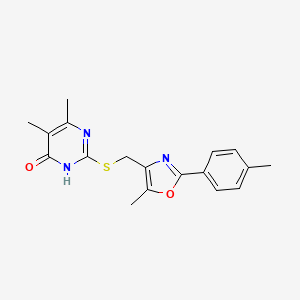

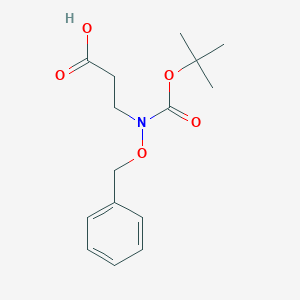

![molecular formula C21H18N2O3 B2860924 Methyl 4-[(diphenylcarbamoyl)amino]benzoate CAS No. 501105-07-3](/img/structure/B2860924.png)

Methyl 4-[(diphenylcarbamoyl)amino]benzoate

説明

Synthesis Analysis

The synthesis of similar benzoate compounds has been studied. For instance, in the synthesis of benzoate compounds as local anesthetics, three steps were used: alkylation, esterification, and alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of “Methyl 4-aminobenzoate” consists of a benzene ring with an amino group (-NH2) and a methoxycarbonyl group (-CO2CH3) attached to it . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The catalytic oxidation of “Methyl 4-aminobenzoate” by hydrogen peroxide has been studied . It was also used in the syntheses of guanidine alkaloids, (±)-martinelline, and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical And Chemical Properties Analysis

“Methyl 4-aminobenzoate” is a white solid, although commercial samples can appear gray . It has a melting point of 110-111 °C (lit.) . It is slightly soluble in water . The molecular weight is 151.16 .科学的研究の応用

Nonlinear Optical (NLO) Materials

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by a slow solvent evaporation (SSE) method . The compound belongs to a centrosymmetric space group in a monoclinic crystal system, which was studied using X-ray diffraction .

Spectroscopic Characterization

The compound is used in spectroscopic characterization studies . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .

Thermal Analysis

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in thermal analysis . The thermal characteristics of the as-grown crystal are analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Hyperpolarizability Analysis

The compound is used in the analysis of second order hyperpolarizability . This property is important for the development of optoelectronics devices .

Synthesis of Guanidine Alkaloids

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in the synthesis of guanidine alkaloids . It is used in a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Preparation of Azo Compounds

The compound is used in the preparation of new azo compounds . These compounds are prepared from the drug methyl-4-amino benzoate with pyridoxine hydrochloride (B6) and ventolin (salbutamol sulphate) .

作用機序

The mechanism of action for similar benzoate compounds, when used as local anesthetics, involves acting on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

特性

IUPAC Name |

methyl 4-(diphenylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQFVKWXIKKIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329806 | |

| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(diphenylcarbamoylamino)benzoate | |

CAS RN |

501105-07-3 | |

| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

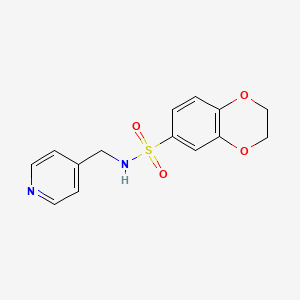

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)

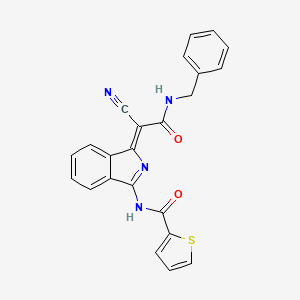

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

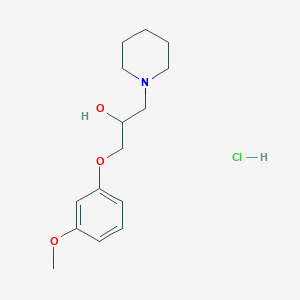

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)